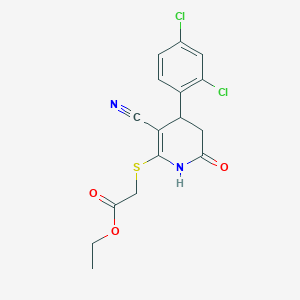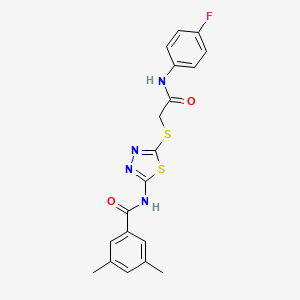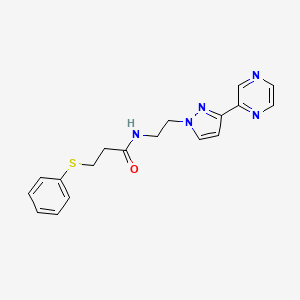
3-(phenylthio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-(phenylthio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating properties . They are also explored for their potential in treating various diseases such as cancer and depression .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of diketones or β-diketones with hydrazines or their derivatives. For instance, the synthesis of N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides involves the reaction of 1-phenyl-1H-oxepino[4,3-c]pyrazole-4(8H),6(7H)-dione with aromatic primary amines . Another example is the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides, which is achieved by the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis, as well as single crystal X-ray diffraction studies . These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of 3-(5-methyl-3-phenyl-1H-pyrazol-1-yl)-propanamide hydrate was determined, revealing intra-molecular hydrogen bonds and aromatic π-π stacking interactions that contribute to the stability of the structure .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. These reactions include cyclocondensation, which is used in the synthesis of substituted pyrazoles , and the formation of hydrogen bonds and π-π stacking interactions, which are important for the crystal structure and stability of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents on the pyrazole ring can significantly alter these properties. For example, the introduction of a hydroxymethyl group can lead to the formation of novel derivatives with potential biological activity . The crystal structure analysis provides insights into the solid-state properties of these compounds, including their stability and intermolecular interactions .
科学的研究の応用
Antimicrobial and Anti-inflammatory Applications
Research has shown that pyrazole, isoxazole, and other azole derivatives exhibit significant antimicrobial and anti-inflammatory activities. A study by Kendre et al. (2015) synthesized a series of pyrazole and isoxazole derivatives, demonstrating their potential as antimicrobial and anti-inflammatory agents. This suggests that compounds like 3-(phenylthio)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)propanamide could be explored for similar biological activities (Kendre, Landge, & Bhusare, 2015).
Anticancer Activity
Compounds based on the pyrazole structure have been evaluated for their anticancer activity. Metwally et al. (2016) explored the synthesis of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole, leading to derivatives with confirmed anticancer properties. This indicates the potential of pyrazole derivatives in cancer research and treatment, providing a pathway for investigating the anticancer applications of this compound (Metwally, Abdelrazek, & Eldaly, 2016).
Synthesis and Application in Organic Chemistry
The versatility of pyrazole and its derivatives in organic synthesis offers a broad range of applications. The work by Babaie and Sheibani (2011) highlights the use of nanosized magnesium oxide as a catalyst for the synthesis of pyrano[2,3-c]pyrazole derivatives, showcasing the importance of such compounds in facilitating efficient chemical reactions. This research underlines the utility of pyrazole derivatives in the development of new synthetic methodologies, which could extend to compounds like this compound (Babaie & Sheibani, 2011).
特性
IUPAC Name |
3-phenylsulfanyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c24-18(7-13-25-15-4-2-1-3-5-15)21-10-12-23-11-6-16(22-23)17-14-19-8-9-20-17/h1-6,8-9,11,14H,7,10,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINYTSXDYKJSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

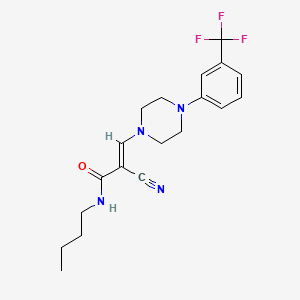
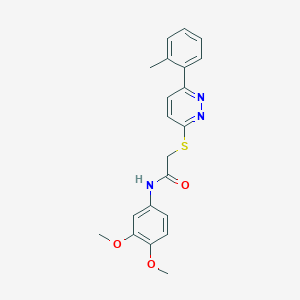
![N-[[3-(2,2-Difluoroethoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2506980.png)

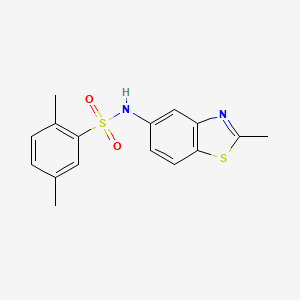

![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

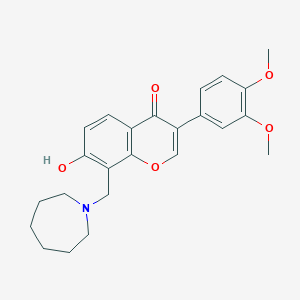
![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)
